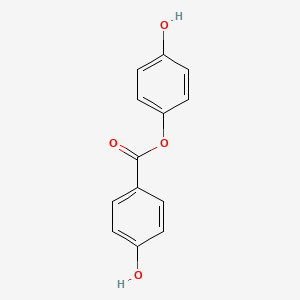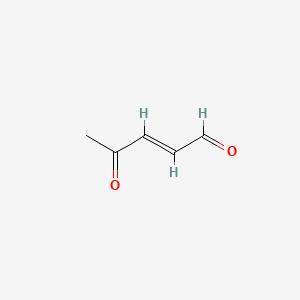
Danshenxinkun B
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Danshenxinkun B involves the extraction from the roots of Salvia miltiorrhiza. The extraction process typically includes heating the roots in a solvent such as methanol, followed by separation and purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The roots are processed in large extraction units, and the compound is purified using industrial-scale chromatography systems .
化学反応の分析
Types of Reactions: Danshenxinkun B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield alcohols .
科学的研究の応用
Danshenxinkun B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antioxidative mechanisms.
Biology: Investigated for its protective effects on endothelial cells against oxidative stress.
Industry: Utilized in the development of antioxidative agents and supplements.
作用機序
Danshenxinkun B exerts its effects primarily through its antioxidative properties. It protects cells from oxidative damage by scavenging free radicals and inhibiting oxidative stress pathways. The compound targets molecular pathways such as the NF-κB/NLRP3 pathway, which is involved in inflammation and cell death .
類似化合物との比較
- Danshenxinkun A
- Danshenxinkun C
- Danshenxinkun D
- Dihydroisotanshinone I
- Isocryptotanshinone
- Isotanshinone I
- Isotanshinone IIA
Compared to these similar compounds, Danshenxinkun B is unique due to its specific antioxidative properties and its ability to protect endothelial cells from oxidative stress .
特性
IUPAC Name |
1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9(2)14-16(19)13-8-7-11-10(3)5-4-6-12(11)15(13)18(21)17(14)20/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIJIAVGFMTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415770 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65907-76-8 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Danshenxinkun B in protecting against oxidized low-density lipoprotein (ox-LDL) induced injury?
A1: Research indicates that this compound exerts its protective effect against ox-LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by inhibiting pyroptosis, a type of programmed cell death. [] This inhibition is mediated through the suppression of the NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammation and pyroptosis. []
Q2: What are the key findings from in vitro studies on the effects of this compound on ox-LDL-treated HUVECs?
A2: In studies using ox-LDL-treated HUVECs, this compound demonstrated a significant reduction in lactate dehydrogenase (LDH) release, a marker of cell injury. [] Additionally, it significantly decreased the mRNA expression of key pyroptosis-related genes, including NF-κB1, NLRP3, gasdermin D (GSDMD), and interleukin-1β (IL-1β). [] Furthermore, this compound treatment effectively lowered the protein levels of NF-κB1, NLRP3, IL-1β, GSDMD-N, and caspase-1. [] These findings suggest a potent anti-pyroptotic effect of this compound in the context of ox-LDL-induced injury.
Q3: Which plant sources have been reported to contain this compound?
A3: this compound has been isolated from several plant sources, including:
Q4: What is the structural classification of this compound?
A4: this compound belongs to the class of diterpenoid quinones. These compounds are characterized by a core structure consisting of four isoprene units (C20) often containing quinone moieties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


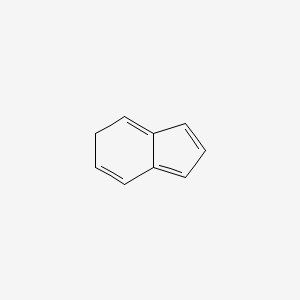
![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)
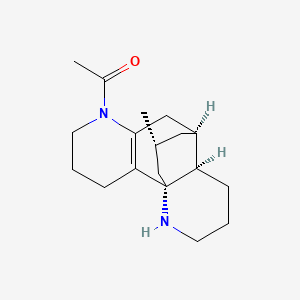
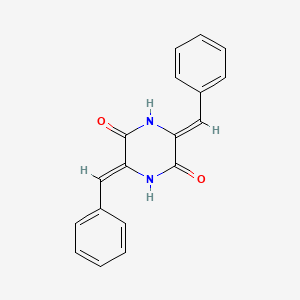
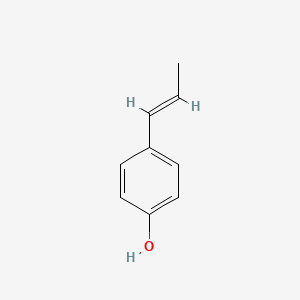
![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)
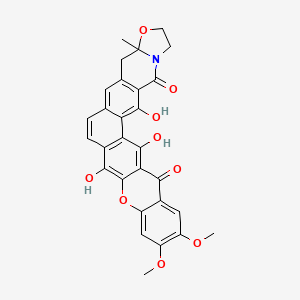
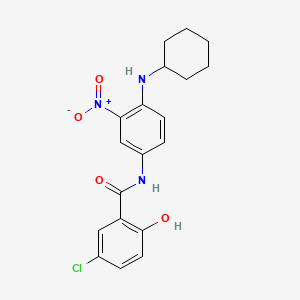
![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)


